REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][CH:9]([CH2:22][CH3:23])[CH2:10]OS(C1C=CC(C)=CC=1)(=O)=O.S(=O)(=O)(O)O>CCOCC>[CH3:8][CH:9]([CH2:22][CH3:23])[CH2:10][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COS(=O)(=O)C1=CC=C(C=C1)C)CC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reagent was cooled
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
refluxed for two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (3×250ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with sodium bicarbonate solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was steam-distilled
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the crude product at reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.7 g | |
YIELD: PERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |